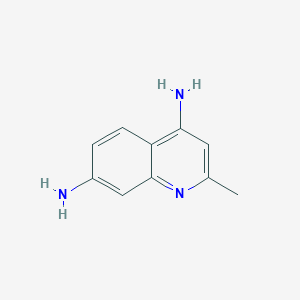![molecular formula C11H12N2 B11914953 1,2,3,4-Tetrahydrocyclopenta[b]indol-5-amine](/img/structure/B11914953.png)
1,2,3,4-Tetrahydrocyclopenta[b]indol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydrocyclopenta[b]indol-5-amine is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound features a cyclopenta[b]indole core structure, which is a bicyclic system consisting of a five-membered ring fused to an indole ring. The presence of an amine group at the 5-position adds to its chemical versatility and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydrocyclopenta[b]indol-5-amine typically involves multi-step processes starting from readily available indole derivatives. One common approach is the cyclization of indole derivatives with suitable reagents to form the cyclopenta[b]indole core. For example, the use of 2,2-dimethyl-5-(aryl(1H-indol-3-yl)methyl)-1,3-dioxane-4,6-diones as starting materials can lead to the formation of the target compound through intramolecular cyclization and subsequent transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydrocyclopenta[b]indol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or quinones, while reduction can produce more saturated cyclopenta[b]indole derivatives. Substitution reactions can lead to a variety of N-substituted derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydrocyclopenta[b]indol-5-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure is similar to that of biologically active indole derivatives, making it a candidate for studying receptor interactions and enzyme inhibition.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydrocyclopenta[b]indol-5-amine is not fully elucidated. based on its structural similarity to other indole derivatives, it is likely to interact with biological targets such as serotonin receptors or transporters. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter levels in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydrocyclopenta[b]indol-3(4H)-one: A related compound with a similar core structure but different functional groups.
1,2,3-Trisubstituted Indoles: These compounds share the indole core but have additional substituents that confer different biological activities.
Uniqueness
1,2,3,4-Tetrahydrocyclopenta[b]indol-5-amine is unique due to the presence of the tetrahydrocyclopenta[b]indole core and the amine group at the 5-position. This combination of structural features contributes to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
1,2,3,4-tetrahydrocyclopenta[b]indol-5-amine |
InChI |
InChI=1S/C11H12N2/c12-9-5-1-4-8-7-3-2-6-10(7)13-11(8)9/h1,4-5,13H,2-3,6,12H2 |
InChI Key |
GMMDVWJIAMUWQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NC3=C2C=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



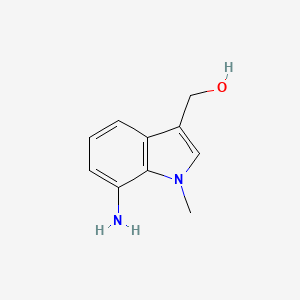
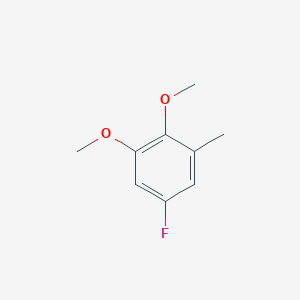


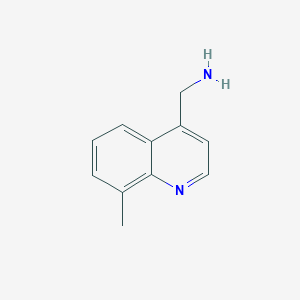
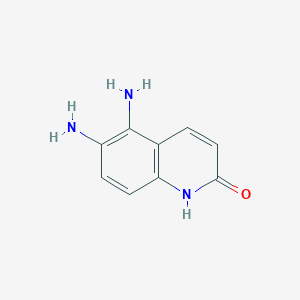
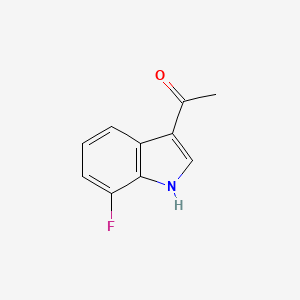
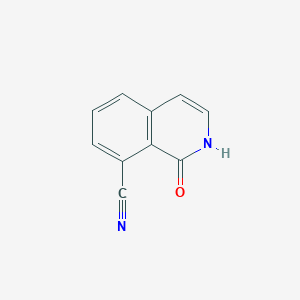

![1,3-Dioxolo[4,5-c]quinoline](/img/structure/B11914921.png)


